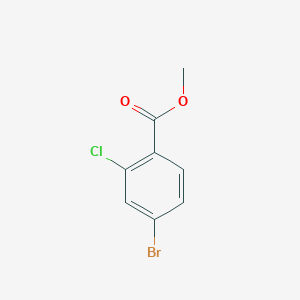

Methyl 4-bromo-2-chlorobenzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNXIWYWUKTWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622124 | |

| Record name | Methyl 4-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185312-82-7 | |

| Record name | Methyl 4-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to Methyl 4-bromo-2-chlorobenzoate

In the landscape of modern organic synthesis, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and accessibility. Methyl 4-bromo-2-chlorobenzoate (CAS No. 185312-82-7) has emerged as a pivotal building block, particularly for professionals in drug discovery and materials science.[1][2][3] Its substituted benzene ring, featuring orthogonally reactive halogen atoms and a modifiable ester group, offers a rich platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and safe handling, grounded in established scientific principles and protocols to empower researchers in leveraging its full synthetic potential.

Core Physicochemical & Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. Methyl 4-bromo-2-chlorobenzoate is a colorless to yellow liquid at room temperature.[4] The key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 185312-82-7 | [2][3][5] |

| Molecular Formula | C₈H₆BrClO₂ | [2][3][6] |

| Molecular Weight | 249.49 g/mol | [2][6] |

| IUPAC Name | methyl 4-bromo-2-chlorobenzoate | [2] |

| Density | 1.605 g/cm³ | [7] |

| Boiling Point | 295.1 °C at 760 mmHg | [7] |

| Flash Point | 132.3 °C | [4][7] |

| Refractive Index | 1.565 | [7] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Br)Cl | [2] |

| InChIKey | JSNXIWYWUKTWAX-UHFFFAOYSA-N | [2][3] |

Spectroscopic data, including NMR and HPLC/LC-MS, are available from commercial suppliers and serve as the standard for quality control and batch verification.[8]

Synthesis Protocol: Fischer Esterification of 4-Bromo-2-chlorobenzoic Acid

The most direct and widely employed synthesis of Methyl 4-bromo-2-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid.[6] This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its simplicity and use of inexpensive reagents.

Experimental Workflow: A Step-by-Step Guide

Caption: Synthesis workflow for Methyl 4-bromo-2-chlorobenzoate.

Detailed Methodology

-

Reagent Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and a gas inlet tube, dissolve 10 g (42.5 mmol) of 4-bromo-2-chlorobenzoic acid in 100 mL of anhydrous methanol.[6]

-

Causality Insight: Methanol serves as both the solvent and the reactant. Anhydrous conditions are critical to prevent the hydrolysis of the ester product back to the carboxylic acid, as water would shift the equilibrium to the left.

-

-

Acid Catalysis: Bubble dry hydrogen chloride (HCl) gas through the methanol solution.[6] The introduction of HCl is exothermic and will cause the solution to warm and eventually reflux. Continue bubbling until the solution is saturated.

-

Causality Insight: The HCl protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

-

Reaction: Remove the gas inlet and seal the vessel. Allow the reaction mixture to stir at room temperature overnight.[6]

-

Causality Insight: The reaction is monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material. This ensures the reaction proceeds to completion for maximum yield.

-

-

Initial Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess methanol and dissolved HCl.[6] This will yield the crude product.

-

Aqueous Work-up: Redissolve the crude residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with deionized water (twice) and then with a saturated sodium chloride (brine) solution.[6]

-

Causality Insight: The water wash removes any remaining acid and water-soluble impurities. The brine wash helps to break any emulsions and begins the process of removing water from the organic layer.

-

-

Drying and Final Concentration: Transfer the organic phase to a flask and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent, and concentrate the filtrate under reduced pressure to afford the final product.[6] The expected result is approximately 10 g (94% yield) of a light tan oil.[6]

Reactivity and Applications in Synthetic Chemistry

The synthetic utility of Methyl 4-bromo-2-chlorobenzoate stems from the differential reactivity of its functional groups. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, while the ester can be readily hydrolyzed or converted into an amide. The aryl chloride is less reactive towards typical cross-coupling conditions, allowing for selective functionalization at the C4 position (bromo). This makes it a valuable precursor in medicinal chemistry and materials science.[9][10]

Key reaction classes include:

-

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

-

Heck and Sonogashira Couplings: For the formation of C-C bonds with alkenes and terminal alkynes, respectively.[9]

-

Buchwald-Hartwig Amination: To install nitrogen-containing functional groups.

-

Ester Hydrolysis/Amidation: Conversion to the corresponding carboxylic acid or amides, which are common functionalities in active pharmaceutical ingredients.

Caption: Synthetic utility of Methyl 4-bromo-2-chlorobenzoate.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling Methyl 4-bromo-2-chlorobenzoate.

-

Hazard Identification: The compound is harmful if swallowed, and can cause skin and serious eye irritation.[4][5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.[5][7] All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5]

-

Handling: Wash hands thoroughly after handling.[4][5] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11] Keep away from heat, sparks, and open flames.[5][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5][7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5][12]

Conclusion

Methyl 4-bromo-2-chlorobenzoate is a high-value intermediate characterized by its strategic placement of functional groups that allow for selective, sequential chemical modifications. Its straightforward synthesis and commercial availability make it an accessible tool for researchers. A comprehensive understanding of its properties, synthetic pathways, and reactivity empowers chemists to design more efficient and innovative routes to novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Chemsrc. (2025). Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-Bromo-2-chlorobenzoate. PubChem Compound Database. Retrieved January 7, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved January 7, 2026, from [Link]

-

Oakwood Chemical. (n.d.). Methyl 4-bromo-2-chlorobenzoate. Retrieved January 7, 2026, from [Link]

-

MOLBASE. (n.d.). Methyl 4-bromo-2-chlorobenzoate|185312-82-7. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved January 7, 2026, from [Link]

-

IUCr. (2022). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 2-bromo-4-fluorobenzoate: Comprehensive Overview and Applications. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-2-methylbenzoate. PubChem Compound Database. Retrieved January 7, 2026, from [Link]

-

CP Lab Safety. (n.d.). Methyl 4-Bromo-2-chlorobenzoate, min 98% (GC), 100 grams. Retrieved January 7, 2026, from [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). 4-Bromo-2-chlorobenzoic acid (CAS No.: 59748-90-2). Retrieved January 7, 2026, from [Link]

-

Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, E62, o1192-o1193. [Link]

-

NIST. (n.d.). 4-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

UTECH Products, Inc. (n.d.). METHYL 4-BROMO-2-CHLOROBENZOATE >98% 1G , Each. Retrieved January 7, 2026, from [Link]

-

The Good Scents Company. (n.d.). 4,4,6-trimethyl-2-cyclohexen-1-one. Retrieved January 7, 2026, from [Link]

Sources

- 1. Methyl 4-Bromo-2-chlorobenzoate | C8H6BrClO2 | CID 22058730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Methyl 4-Bromo-2-chlorobenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Methyl 4-Bromo-2-chlorobenzoate | 185312-82-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7 | Chemsrc [chemsrc.com]

- 6. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 4-bromo-2-chlorobenzoate|185312-82-7 - MOLBASE Encyclopedia [m.molbase.com]

- 8. 185312-82-7|Methyl 4-bromo-2-chlorobenzoate|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Methyl 4-bromo-2-chlorobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: Unveiling a Versatile Building Block

Methyl 4-bromo-2-chlorobenzoate, bearing the CAS number 185312-82-7, is a di-halogenated aromatic ester that has emerged as a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Its strategic placement of bromo and chloro substituents on the benzene ring, coupled with the reactive methyl ester functionality, offers a unique trifecta of synthetic handles. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in the construction of complex molecular architectures, tailored for researchers, scientists, and professionals in drug development. The distinct reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, making it an invaluable tool for building molecular complexity.[3]

Physicochemical & Structural Properties

A thorough understanding of a reagent's properties is foundational to its effective application. Methyl 4-bromo-2-chlorobenzoate is typically a colorless to yellow clear liquid or a solid, a key detail for handling and reaction setup.[4][5] Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 185312-82-7 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [6] |

| Appearance | Colorless to Yellow Liquid/Solid | [4] |

| Boiling Point | 295.1 °C at 760 mmHg | [5] |

| Density | ~1.6 g/cm³ | [5] |

| Flash Point | 132.3 °C | [5] |

| Refractive Index | ~1.565 | [4] |

The structural arrangement of the substituents dictates its reactivity, which is the cornerstone of its utility.

Caption: Structure of Methyl 4-bromo-2-chlorobenzoate.

Synthesis and Purification: A Reliable and Scalable Protocol

The most prevalent and efficient synthesis of Methyl 4-bromo-2-chlorobenzoate is achieved through the esterification of its carboxylic acid precursor, 4-bromo-2-chlorobenzoic acid.[6] This acid-catalyzed reaction is robust, high-yielding, and amenable to scale-up.

Protocol: Fischer Esterification of 4-bromo-2-chlorobenzoic acid

This protocol is a self-validating system, where reaction completion is monitored by Thin Layer Chromatography (TLC), ensuring reproducibility.

Materials:

-

4-bromo-2-chlorobenzoic acid (1.0 eq)

-

Methanol (Anhydrous, sufficient to make a ~0.4 M solution)

-

Dry Hydrogen Chloride (gas) or Thionyl Chloride (SOCl₂) (1.5 eq)[7]

-

Diethyl ether

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Drying tube

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chlorobenzoic acid (e.g., 10 g, 42.5 mmol).[6]

-

Solvent Addition: Add anhydrous methanol (e.g., 100 ml).[6]

-

Catalyst Introduction (Two Options):

-

Method A (HCl gas): Bubble dry hydrogen chloride gas through the methanol solution until reflux begins. This indicates saturation and the initiation of the exothermic reaction.[6]

-

Method B (Thionyl Chloride): Cool the methanol solution to 0 °C in an ice bath. Slowly add thionyl chloride (e.g., 4.7 ml, 63.8 mmol) dropwise. After the addition is complete, remove the ice bath and heat the reaction to reflux.[7]

-

-

Reaction: Stir the mixture at room temperature overnight or at reflux for 3-4 hours.[6][7] The rationale for extended stirring is to drive the equilibrium towards the product side.

-

Monitoring: Monitor the reaction's progress by TLC, eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (more polar) and the appearance of the product spot (less polar) indicates completion.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the excess methanol.[6]

-

Redissolve the crude residue in diethyl ether (e.g., 100 ml).[6]

-

Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 ml), saturated sodium bicarbonate solution (2 x 50 ml) to neutralize any remaining acid, and finally with saturated brine (50 ml) to aid in the separation of the layers.[6][7]

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the target product as a light tan oil or solid.[6] A typical yield for this procedure is high, often around 94-96%.[6][7]

Caption: Workflow for the synthesis of Methyl 4-bromo-2-chlorobenzoate.

Characterization and Spectral Data

-

¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic region would display a complex splitting pattern for the three protons on the benzene ring.

-

¹³C NMR: The spectrum would show a peak for the ester carbonyl carbon around 165-170 ppm and a peak for the methyl carbon around 52 ppm. The aromatic region would display six distinct signals for the carbon atoms of the benzene ring.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1720-1740 cm⁻¹.[7] C-O stretching bands would appear in the 1250-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (M, M+2 in a ~1:1 ratio) and chlorine (M, M+2 in a ~3:1 ratio).

Key Applications in Advanced Synthesis

The true value of Methyl 4-bromo-2-chlorobenzoate lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive in oxidative addition to Pd(0)) allows for selective and sequential reactions.[3]

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating carbon-carbon bonds.[11][12] Methyl 4-bromo-2-chlorobenzoate can be selectively coupled at the C-Br position with various boronic acids or their esters to synthesize substituted methyl 2-chlorobiphenyl-4-carboxylates. These biphenyl structures are prevalent in pharmaceuticals and advanced materials.[13][14]

Generalized Protocol for Suzuki-Miyaura Coupling:

This protocol provides a robust starting point, with the understanding that optimization of the base, ligand, and solvent is often necessary for specific substrates.

Materials:

-

Methyl 4-bromo-2-chlorobenzoate (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water, Toluene, DMF)

-

Schlenk flask or sealed reaction tube

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask, combine Methyl 4-bromo-2-chlorobenzoate, the arylboronic acid, and the base.[15]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[15] The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the palladium catalyst.[15]

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[15]

Caption: Generalized Suzuki-Miyaura coupling reaction scheme.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[16][17] Methyl 4-bromo-2-chlorobenzoate serves as an excellent electrophile for coupling with a wide range of primary and secondary amines at the more reactive C-Br position.[18]

Generalized Protocol for Buchwald-Hartwig Amination:

The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Materials:

-

Methyl 4-bromo-2-chlorobenzoate (1.0 eq)

-

Amine (1.2-1.5 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 1.5-10 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.4-2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk flask or sealed tube

Step-by-Step Methodology:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk flask. Add the solvent and stir for 10-15 minutes. This step allows for the formation of the active Pd(0) catalyst.

-

Reagent Addition: Add the Methyl 4-bromo-2-chlorobenzoate and the amine to the catalyst mixture.[18]

-

Reaction: Heat the mixture with vigorous stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[18]

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[18]

Safety and Handling

As a laboratory chemical, Methyl 4-bromo-2-chlorobenzoate requires careful handling.[5]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Hazards: The compound may be harmful if swallowed, inhaled, or in contact with skin.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Methyl 4-bromo-2-chlorobenzoate is more than just a chemical intermediate; it is a versatile platform for the strategic construction of complex molecules. Its value is rooted in the differential reactivity of its halogen substituents, enabling selective, high-yielding transformations that are central to modern drug discovery and materials science. The protocols outlined in this guide provide a reliable foundation for the synthesis and application of this key building block. As the demand for increasingly sophisticated molecular architectures grows, the utility of well-designed, multifunctional reagents like Methyl 4-bromo-2-chlorobenzoate will undoubtedly continue to expand, empowering chemists to push the boundaries of what is synthetically possible.

References

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of N-(4-bromophenyl)-4-chlorobenzamide.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.

- (n.d.).

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-chlorobenzoic acid. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Bromo-2-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Oakwood Chemical. (n.d.). Methyl 4-bromo-2-chlorobenzoate.

- Fisher Scientific. (n.d.). Methyl 4-Bromo-2-chlorobenzoate 98.0+%, TCI America™.

-

National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubMed Central. Retrieved from [Link]

- ScienceDirect. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Methyl 4-boronobenzoate in Organic Synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

- MOLBASE. (n.d.). Methyl 4-bromo-2-chlorobenzoate|185312-82-7.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-Bromo-2-chlorobenzoate. PubChem. Retrieved from [Link]

-

Chemsrc. (2025). Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7. Retrieved from [Link]

- ResearchGate. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid.

- (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

-

National Center for Biotechnology Information. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. Retrieved from [Link]

- PubChemLite. (n.d.). Methyl 4-bromo-2-chlorobenzoate (C8H6BrClO2).

- CP Lab Safety. (n.d.). Methyl 4-Bromo-2-chlorobenzoate, min 98% (GC), 100 grams.

Sources

- 1. Methyl 4-Bromo-2-chlorobenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. Methyl 4-Bromo-2-chlorobenzoate | C8H6BrClO2 | CID 22058730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 4-bromo-2-chlorobenzoate|185312-82-7 - MOLBASE Encyclopedia [m.molbase.com]

- 5. Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7 | Chemsrc [chemsrc.com]

- 6. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 4-bromobenzoate(619-42-1) IR Spectrum [chemicalbook.com]

- 10. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]

- 11. nbinno.com [nbinno.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 14. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Methyl 4-bromo-2-chlorobenzoate structure and properties

An In-depth Technical Guide to Methyl 4-bromo-2-chlorobenzoate: Structure, Properties, and Synthetic Utility

Introduction: A Versatile Halogenated Building Block

Methyl 4-bromo-2-chlorobenzoate is a disubstituted aromatic ester that has emerged as a pivotal intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its structural arrangement, featuring a methyl ester and two distinct halogen atoms (bromine and chlorine) at specific positions on the benzene ring, provides a unique combination of reactivity and stability. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, synthesis, reactivity, and safe handling, thereby providing a foundation for its effective application in complex synthetic endeavors. The strategic placement of the bromo and chloro substituents allows for selective functionalization, making it a valuable scaffold for building molecular complexity.

Core Identifiers and Chemical Structure

A precise understanding of a compound's identity is the foundation of all scientific work. The key identifiers for Methyl 4-bromo-2-chlorobenzoate are summarized below.

| Identifier | Value |

| CAS Number | 185312-82-7[1][2][3][4] |

| Molecular Formula | C₈H₆BrClO₂[1][2][3][4] |

| Molecular Weight | 249.49 g/mol [2][3][4] |

| IUPAC Name | methyl 4-bromo-2-chlorobenzoate[3] |

| Synonyms | 4-Bromo-2-chlorobenzoic acid methyl ester[2][5][6] |

| InChI Key | JSNXIWYWUKTWAX-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Br)Cl[1][3] |

The molecule's architecture is key to its utility. The ortho-chloro and para-bromo substitution pattern on the methyl benzoate core dictates its electronic properties and reactivity in subsequent chemical transformations.

Caption: Chemical Structure of Methyl 4-bromo-2-chlorobenzoate.

Physicochemical Properties

The physical properties of a compound are critical for designing reaction conditions, purification procedures, and storage protocols. Methyl 4-bromo-2-chlorobenzoate is typically a liquid at room temperature.

| Property | Value | Source |

| Appearance | Colorless to yellow clear liquid; Light tan oil | [2][6] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 295.1 ± 20.0 °C at 760 mmHg | [1] |

| Flash Point | 132.3 ± 21.8 °C | [1][6] |

| Refractive Index | 1.565 - 1.58 | [1][6] |

| LogP (Octanol-Water Partition) | 3.18 | [1] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [1] |

Synthesis and Experimental Protocol

The most direct and common method for preparing Methyl 4-bromo-2-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid.

Mechanistic Rationale

Fischer esterification is an acid-catalyzed reaction. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., gaseous HCl, H₂SO₄). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl oxygen of methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and provides the final methyl ester product. The reaction is an equilibrium process; therefore, using a large excess of methanol as the solvent shifts the equilibrium towards the product side, maximizing the yield.

Sources

- 1. Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7 | Chemsrc [chemsrc.com]

- 2. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Methyl 4-bromo-2-chlorobenzoate [oakwoodchemical.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Methyl 4-Bromo-2-chlorobenzoate | 185312-82-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methyl 4-bromo-2-chlorobenzoate: A Comprehensive Technical Guide for Chemical Researchers

Introduction

Methyl 4-bromo-2-chlorobenzoate is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzene ring, offers multiple reactive sites for functionalization. This strategic placement of halogens allows for selective transformations, making it a highly versatile intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This in-depth technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of Methyl 4-bromo-2-chlorobenzoate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Molecular Structure

The fundamental properties of Methyl 4-bromo-2-chlorobenzoate are essential for its handling, application in chemical reactions, and analytical characterization. The molecular weight of this compound is 249.49 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| CAS Number | 185312-82-7 | [1] |

| IUPAC Name | methyl 4-bromo-2-chlorobenzoate | |

| Synonyms | 4-Bromo-2-chlorobenzoic acid methyl ester | [1] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | Not precisely determined; estimated based on related compounds | |

| Solubility | Poorly soluble in water; miscible with organic solvents such as methanol, ethanol, and diethyl ether.[2] |

The structure of Methyl 4-bromo-2-chlorobenzoate, with its distinct substitution pattern, is the key to its synthetic utility. The electron-withdrawing nature of the chlorine and bromine atoms, as well as the methyl ester group, influences the reactivity of the aromatic ring and the carbonyl group.

Synthesis of Methyl 4-bromo-2-chlorobenzoate: A Detailed Protocol

The most common and efficient method for the synthesis of Methyl 4-bromo-2-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid, with methanol in the presence of an acid catalyst.[1] This reaction is a classic example of a nucleophilic acyl substitution.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Methyl 4-bromo-2-chlorobenzoate from 4-bromo-2-chlorobenzoic acid.

Materials:

-

4-bromo-2-chlorobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or dry hydrogen chloride gas)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-chlorobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution. Alternatively, bubble dry hydrogen chloride gas through the methanol solution.[1]

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-bromo-2-chlorobenzoate.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Excess Methanol: The use of a large excess of methanol shifts the equilibrium of the reversible Fischer esterification reaction towards the formation of the ester product, thereby increasing the yield.[3]

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[3][4]

-

Aqueous Workup: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts, leading to a purer product.

Synthesis Workflow Diagram

Caption: The key steps involved in the Fischer esterification mechanism.

Applications in Drug Development and Organic Synthesis

Methyl 4-bromo-2-chlorobenzoate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The differential reactivity of the bromine and chlorine substituents allows for selective cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of various functional groups.

While specific, publicly available examples of its direct use in blockbuster drugs are limited, patent literature reveals its application in the synthesis of complex heterocyclic systems that are scaffolds for potential therapeutic agents. For instance, its precursor, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of the antidiabetic drug Dapagliflozin. [5]The versatile reactivity of Methyl 4-bromo-2-chlorobenzoate makes it a valuable tool for medicinal chemists in the construction of novel molecular entities for drug discovery programs.

Analytical Characterization

The identity and purity of Methyl 4-bromo-2-chlorobenzoate are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region will display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene ring. The methyl group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the methoxy carbon, and the six aromatic carbons. The positions of the aromatic carbon signals will be influenced by the electronegative halogen substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically around 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations and absorptions associated with the aromatic ring and the C-Cl and C-Br bonds.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Safety and Handling

Methyl 4-bromo-2-chlorobenzoate is a chemical that should be handled with appropriate safety precautions in a laboratory setting. As with many halogenated aromatic compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. [6] General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure. [6]* Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. [7]* Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [6] Toxicological Information: Detailed toxicological data for Methyl 4-bromo-2-chlorobenzoate is limited. However, halogenated aromatic hydrocarbons as a class can pose various health risks, including irritation to the skin, eyes, and respiratory system. Chronic exposure to some compounds in this class has been associated with more severe health effects. Therefore, it is crucial to handle this compound with care and to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion

Methyl 4-bromo-2-chlorobenzoate is a synthetically valuable building block with significant potential in the development of new pharmaceuticals and other functional organic materials. Its well-defined physicochemical properties, coupled with a straightforward and high-yielding synthesis, make it an attractive intermediate for a wide range of chemical transformations. A thorough understanding of its reactivity, proper handling procedures, and analytical characterization is paramount for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and researchers to leverage the synthetic potential of this versatile halogenated aromatic ester.

References

- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.

- ChemicalBook. (n.d.). 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis.

- Chemistry Steps. (n.d.). Fischer Esterification.

- Chemsrc. (2025). Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7.

- ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic.

- Nagwa. (2021). Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol.

- BYJU'S. (n.d.). Fischer esterification reaction.

- YouTube. (2012). Organic Mechanism Fischer Esterification 004.

- University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate.

- PubChem. (n.d.). Methyl benzoate.

- Wikipedia. (n.d.). Methyl benzoate.

- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3).

- ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others).

- PubMed Central. (2023). Perspective on halogenated organic compounds.

- PSFC. (n.d.). Halogenated Solvents.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

- PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate.

- PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid.

- PubChem. (n.d.). Methyl 4-chlorobenzoate.

- SpectraBase. (n.d.). 4-Bromo-2-chlorobenzoic acid - Optional[13C NMR] - Chemical Shifts.

- NIST WebBook. (n.d.). 4-Bromo-2-chlorobenzoic acid.

- PubChemLite. (n.d.). Methyl 4-bromo-2-chlorobenzoate (C8H6BrClO2).

- Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid.

- ChemicalBook. (n.d.). 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis.

- PubChem. (n.d.). Methyl 4-bromobenzoate.

- ChemicalBook. (n.d.). Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum.

- ChemicalBook. (n.d.). Methyl 4-bromobenzoate(619-42-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). Methyl 4-bromobenzoate(619-42-1) IR Spectrum.

- NIST WebBook. (n.d.). Benzoic acid, methyl ester.

- NIST WebBook. (n.d.). Methyl-2-bromobenzoate.

- Google Patents. (2013). ( 12 ) United States Patent.

- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

- ResearchGate. (n.d.). (PDF) Methyl 4-bromobenzoate.

- Googleapis.com. (n.d.). international application published under the patent cooperation treaty (pct).

Sources

- 1. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 6. Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7 | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-bromo-2-chlorobenzoate

Introduction

Methyl 4-bromo-2-chlorobenzoate (CAS No: 185312-82-7) is a halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2][3] Its structure, featuring a reactive ester group and two distinct halogen atoms on the benzene ring, makes it a versatile building block for creating novel compounds. This guide provides an in-depth analysis of the synthetic pathways leading to Methyl 4-bromo-2-chlorobenzoate, focusing on strategic considerations, mechanistic principles, and detailed experimental protocols designed for researchers and professionals in drug development and chemical synthesis.

Section 1: A Strategic Approach to Synthesis: Retrosynthetic Analysis

The most logical and industrially viable approach to synthesizing Methyl 4-bromo-2-chlorobenzoate involves a two-stage process. A retrosynthetic analysis reveals the primary disconnection at the ester linkage, identifying 4-bromo-2-chlorobenzoic acid as the key precursor. This precursor is then synthesized through regioselective halogenation reactions.

This strategy decouples the challenges of ester formation from the more complex task of installing the bromo and chloro substituents at the correct positions on the aromatic ring.

Caption: Overall Synthetic Strategy

Section 2: Synthesis of the Key Precursor: 4-Bromo-2-chlorobenzoic Acid

The primary challenge in synthesizing the 4-bromo-2-chlorobenzoic acid intermediate lies in achieving the correct substitution pattern (regioselectivity). The chloro and carboxyl groups on the benzene ring direct incoming electrophiles, and direct bromination can often lead to a mixture of unwanted isomers.

The Challenge: Direct Bromination of 2-Chlorobenzoic Acid

Direct electrophilic bromination of 2-chlorobenzoic acid is often the first approach considered. However, this method is plagued by poor selectivity. The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. This leads to a mixture of products, including the undesired 3-bromo and 5-bromo isomers, which are difficult to separate and result in low yields of the target compound.[4][5]

The Superior Pathway: The Sandmeyer Reaction

To overcome the issue of regioselectivity, the Sandmeyer reaction is the most reliable and authoritative method.[6][7] This reaction allows for the precise installation of a bromine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[6][8]

For the synthesis of 4-bromo-2-chlorobenzoic acid, a suitable starting material would be 2-amino-4-bromobenzoic acid or a related aniline. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then replaced by a chlorine atom. A similar strategy can be used to introduce the bromine if starting from an appropriate chloro-aniline. This multi-step but highly controlled process ensures the formation of the correct isomer.[9][10]

Alternative Synthetic Routes

Other, more modern methods have been developed, though they may require more specialized reagents or equipment.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Reference |

| Palladium-Catalyzed Carbonylation | 4-Bromo-2-chloro-1-iodobenzene | CO, Pd(OAc)₂, PPh₃ | High selectivity | Requires specialized high-pressure equipment; expensive catalyst | [11] |

| Bromination & Hydrolysis | 2-Chlorobenzonitrile | Brominating agent, then NaOH | Avoids direct handling of benzoic acid derivatives | Multi-step; hydrolysis can be slow | [12] |

| From Salicylic Acid | Salicylic Acid | Bromine, then chlorinating agent | Inexpensive starting material | Multi-step process with potential for side reactions | [4] |

Section 3: The Esterification Reaction: From Acid to Ester

With the successful synthesis of 4-bromo-2-chlorobenzoic acid, the final step is its conversion to the methyl ester.

Primary Method: Fischer-Speier Esterification

The most common and cost-effective method for this transformation is the Fischer-Speier esterification.[13] This reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride gas.[14][15][16] The reaction is an equilibrium process, and using excess methanol drives it towards the product side, ensuring a high yield.[14][15]

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product.

Caption: Fischer-Speier Esterification Mechanism

Alternative Method: Alkylation

An alternative route involves the use of an alkylating agent like methyl iodide with a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[17] This method is effective but is generally more expensive and involves handling toxic methyl iodide, making the acid-catalyzed route preferable for larger-scale synthesis.

Section 4: Comprehensive Experimental Protocol

This section details a reliable, step-by-step procedure for the synthesis of Methyl 4-bromo-2-chlorobenzoate, combining the Sandmeyer reaction and Fischer esterification.

Part A: Synthesis of 4-Bromo-2-chlorobenzoic Acid via Sandmeyer Reaction

(This protocol is adapted from established Sandmeyer procedures for analogous compounds[9][10])

-

Diazotization: In a flask equipped with a stirrer and cooled to 0°C in an ice bath, dissolve 2-amino-4-bromobenzoic acid in a suitable aqueous acid (e.g., HBr or HCl). Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

Workup: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for several hours. Heat the mixture gently (e.g., to 60°C) to ensure the reaction goes to completion. Cool the mixture and collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-2-chlorobenzoic acid.

Part B: Synthesis of Methyl 4-bromo-2-chlorobenzoate via Fischer Esterification[14][15]

-

Reaction Setup: To a solution of 4-bromo-2-chlorobenzoic acid (10 g, 42.5 mmol) in methanol (100 ml), bubble dry hydrogen chloride gas until the solution begins to reflux. Alternatively, add concentrated sulfuric acid (2-3 mL) dropwise.

-

Reaction Execution: Stir the mixture at room temperature overnight or at reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the excess methanol. Redissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with a saturated sodium chloride (brine) solution.[14] Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the target product, Methyl 4-bromo-2-chlorobenzoate, typically as a light tan oil or low-melting solid.[14][15] A yield of over 90% can be expected with this method.[14][15]

Section 5: Product Characterization and Quality Control

To confirm the identity and purity of the final product, a combination of analytical techniques should be employed.

| Technique | Expected Result for Methyl 4-bromo-2-chlorobenzoate |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl ester protons (~3.9 ppm). |

| ¹³C NMR | Signals for the aromatic carbons, the ester carbonyl carbon, and the methoxy carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the molecule (C₈H₆BrClO₂), showing the characteristic isotopic pattern for bromine and chlorine.[1] |

| HPLC | A single major peak indicating high purity. |

| FT-IR | A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester. |

Section 6: Safety and Handling

The synthesis of Methyl 4-bromo-2-chlorobenzoate involves several hazardous materials. All procedures should be conducted in a well-ventilated chemical fume hood by trained personnel.

-

Reagent Hazards:

-

Strong Acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care.

-

Sodium Nitrite & Diazonium Salts: Sodium nitrite is an oxidizer and is toxic. Diazonium salts can be explosive when dry and should be kept in solution and used immediately.

-

Copper Salts: Toxic. Avoid inhalation and skin contact.

-

Organic Solvents (Methanol, Diethyl Ether): Flammable and toxic. Avoid inhalation and ensure no ignition sources are present.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate laboratory clothing, chemical-resistant gloves, and safety goggles at all times.[18]

-

-

Waste Disposal:

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

-

Section 7: Conclusion

The synthesis of Methyl 4-bromo-2-chlorobenzoate is most effectively and reliably achieved through a two-stage process. The preferred route involves the highly regioselective Sandmeyer reaction to produce the 4-bromo-2-chlorobenzoic acid intermediate, followed by a high-yielding Fischer-Speier esterification. This pathway avoids the problematic isomeric mixtures associated with direct bromination and utilizes well-established, scalable reactions. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently produce high-purity Methyl 4-bromo-2-chlorobenzoate for use in further synthetic applications.

References

-

ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Available at: [Link]

-

Chemsrc. (n.d.). Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7. Available at: [Link]

- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Wikipedia. (n.d.). Gattermann reaction. Available at: [Link]

-

Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Available at: [Link]

- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

- Google Patents. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.

-

Royal Society of Chemistry. (2018). A general electrochemical strategy for the Sandmeyer reaction. Available at: [Link]

-

BYJU'S. (n.d.). Gattermann reaction examples. Available at: [Link]

-

PubChem - NIH. (n.d.). Methyl 4-Bromo-2-chlorobenzoate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.

-

PMC - NIH. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Available at: [Link]

-

Fisher Scientific. (n.d.). Methyl 4-Bromo-2-chlorobenzoate 98.0+%, TCI America™. Available at: [Link]

-

Oakwood Chemical. (n.d.). Methyl 4-bromo-2-chlorobenzoate. Available at: [Link]

-

CP Lab Safety. (n.d.). Methyl 4-Bromo-2-chlorobenzoate, min 98% (GC), 100 grams. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2). Available at: [Link]

Sources

- 1. Methyl 4-Bromo-2-chlorobenzoate | C8H6BrClO2 | CID 22058730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-Bromo-2-chlorobenzoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Methyl 4-bromo-2-chlorobenzoate [oakwoodchemical.com]

- 4. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 5. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 11. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 15. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER | 185312-82-7 [chemicalbook.com]

- 16. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

- 18. Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7 | Chemsrc [chemsrc.com]

Introduction: The Strategic Value of a Polysubstituted Aromatic Core

An In-Depth Technical Guide to Methyl 4-bromo-2-chlorobenzoate: A Strategic Building Block in Modern Synthesis

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4-bromo-2-chlorobenzoate (CAS No: 185312-82-7) has emerged as a highly valuable and versatile synthetic building block for researchers in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: a methyl ester, a chloro substituent, and a bromo substituent, all strategically positioned on a benzene ring.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of methyl 4-bromo-2-chlorobenzoate. We will delve into its synthesis, explore its nuanced reactivity in cornerstone cross-coupling reactions, detail its applications, and provide practical, field-tested protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deeper understanding of how to effectively harness this potent intermediate.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and safety requirements is the foundation of sound experimental design.

| Property | Value | Reference |

| CAS Number | 185312-82-7 | [3][4] |

| Molecular Formula | C₈H₆BrClO₂ | [3][4] |

| Molecular Weight | 249.49 g/mol | [3][4] |

| Appearance | Light tan oil / Off-white powder | [1][3] |

| Melting Point | 169-177 °C (for the parent acid) | [1] |

Safety and Handling: Methyl 4-bromo-2-chlorobenzoate is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols should be strictly followed.[5]

-

Engineering Controls: Always handle this compound within a chemical fume hood to minimize inhalation exposure.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat.[5]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area, away from heat, flames, and oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with national and regional regulations through an approved waste disposal plant.[5]

Synthesis of the Building Block: Esterification

The most direct and common method for preparing methyl 4-bromo-2-chlorobenzoate is through the Fischer esterification of its parent carboxylic acid, 4-bromo-2-chlorobenzoic acid.[3] This acid-catalyzed reaction with methanol is efficient and high-yielding.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is adapted from established literature procedures.[3]

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-bromo-2-chlorobenzoic acid (10 g, 42.5 mmol).

-

Reagent Addition: Add 100 mL of anhydrous methanol to the flask.

-

Catalysis: While stirring, bubble dry hydrogen chloride gas into the methanol solution until reflux begins. Alternatively, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess methanol.

-

Extraction: Redissolve the crude residue in diethyl ether (100 mL). Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

-

Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the final product, methyl 4-bromo-2-chlorobenzoate, typically as a light tan oil.[3] Expected yield is approximately 94%.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of methyl 4-bromo-2-chlorobenzoate.

The Heart of Reactivity: Palladium-Catalyzed Cross-Coupling

The synthetic power of methyl 4-bromo-2-chlorobenzoate lies in the differential reactivity of its halogen substituents. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.[6][7] This chemoselectivity is the cornerstone of its utility, enabling stepwise molecular construction.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron reagent.[6] For methyl 4-bromo-2-chlorobenzoate, this reaction allows for the introduction of a vast array of aryl, heteroaryl, or vinyl groups, serving as a gateway to complex biaryl structures found in many pharmaceuticals and advanced materials.[8]

The Causality of Component Selection:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ.[7] Catalysts like Pd(PPh₃)₄ are also common.[9] The choice of catalyst impacts efficiency and tolerance to functional groups.

-

Ligand: Phosphine ligands (e.g., PCy₃, PPh₃, XPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.[7][10] Sterically hindered ligands can often improve yields for challenging substrates.

-

Base: A base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is required for the transmetalation step, activating the boronic acid partner.[7][11] The choice of base can influence reaction rate and prevent side reactions.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is frequently used to dissolve both the organic and inorganic reagents.[7][9]

General Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol is a representative procedure based on established methods.[7]

-

Inert Atmosphere: To a dry Schlenk tube, add methyl 4-bromo-2-chlorobenzoate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as Cs₂CO₃ (2.0 eq).[7]

-

Catalyst Loading: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.2 mol%) and the phosphine ligand (e.g., PCy₃·HBF₄, 0.4 mol%).[7]

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add degassed solvents, such as toluene (1.0 mL) and water (0.1 mL).[7]

-

Heating: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the mixture for 2-12 hours.[7]

-

Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.[7]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[12][13] This transformation is a cornerstone of medicinal chemistry, as the aryl amine motif is present in a vast number of pharmaceuticals.[10] Using methyl 4-bromo-2-chlorobenzoate, chemists can selectively introduce primary or secondary amines at the 4-position, creating valuable intermediates for drug discovery.[10][11]

The Causality of Component Selection:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[10] The combination of a palladium source like Pd₂(dba)₃ and a suitable ligand is common.[10]

-

Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[10][11]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[11]

General Protocol: Selective Buchwald-Hartwig Amination

This is a representative procedure based on established methods.[10][11]

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.4 eq) to a dry reaction tube.

-

Reagent Addition: Add methyl 4-bromo-2-chlorobenzoate (1.0 eq) and the desired amine (1.2 eq).

-

Solvent: Add anhydrous, degassed toluene or dioxane.

-

Heating: Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.

-

Monitoring & Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion: A Versatile Tool for Molecular Innovation

Methyl 4-bromo-2-chlorobenzoate is more than just a chemical intermediate; it is a strategic tool that offers a reliable and predictable platform for molecular diversification. Its well-defined chemoselectivity, particularly the preferential reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, allows for the precise and stepwise introduction of complexity. This attribute makes it an indispensable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][8] By understanding the principles of its synthesis and the causal factors governing its reactivity, researchers can fully exploit its potential to accelerate innovation and discovery.

References

-

Chemsrc. Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]

-

PrepChem.com. Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

-

Oakwood Chemical. Methyl 4-bromo-2-chlorobenzoate. [Link]

-

The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. [Link]

-

PubMed Central (PMC). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PubChem - NIH. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081. [Link]

-

Supporting Information. Characterization data. [Link]

-

IOPscience. Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. [Link]

-

PubChem - NIH. Methyl 4-Bromo-2-chlorobenzoate | C8H6BrClO2 | CID 22058730. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Royal Society of Chemistry. Supramolecular palladium(II) complex of adamantyl-functionalized N-heterocyclic carbene ligand as an efficient catalyst for Suzuki-Miyaura coupling in aqueous media. [Link]

-

MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. [Link]

-

CP Lab Safety. Methyl 4-Bromo-2-chlorobenzoate, min 98% (GC), 100 grams. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 4-bromo-2-fluorobenzoate in Modern Synthesis. [Link]

-

MDPI. Palladium-Catalyzed Reactions. [Link]

-

MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

ChemRxiv. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 4-bromo-2-chlorobenzoate [oakwoodchemical.com]

- 5. Methyl 4-bromo-2-chlorobenzoate | CAS#:185312-82-7 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

A Technical Guide to the Strategic Applications of Methyl 4-bromo-2-chlorobenzoate in Modern Medicinal Chemistry

Abstract

Methyl 4-bromo-2-chlorobenzoate has emerged as a highly versatile and strategically important building block in medicinal chemistry. Its unique substitution pattern, featuring differentially reactive halogen atoms and a modifiable ester group, offers chemists a powerful tool for the programmed synthesis of complex molecular architectures. This guide provides an in-depth analysis of the core reactivity of Methyl 4-bromo-2-chlorobenzoate, focusing on its application in palladium-catalyzed cross-coupling reactions. We will explore the causality behind its use in constructing key pharmacophores found in various drug classes, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed, field-proven experimental protocols are provided to illustrate its practical implementation in drug discovery and development workflows.

Introduction: The Strategic Value of a Multifunctional Building Block

In the quest for novel therapeutics, the ability to rapidly and efficiently synthesize complex, highly functionalized molecules is paramount. The design of synthetic routes often hinges on the availability of versatile chemical building blocks—scaffolds that offer multiple points for diversification. Methyl 4-bromo-2-chlorobenzoate (M4B2C) is a prime example of such a scaffold. Its deceptively simple structure belies a wealth of synthetic potential rooted in the distinct chemical environments of its functional groups.